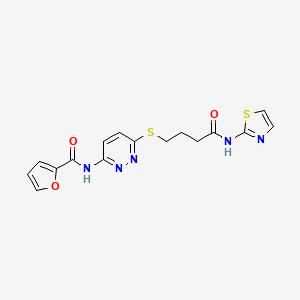

N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S2/c22-13(19-16-17-7-10-26-16)4-2-9-25-14-6-5-12(20-21-14)18-15(23)11-3-1-8-24-11/h1,3,5-8,10H,2,4,9H2,(H,17,19,22)(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHLZFNNNYGSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

Attachment of the Butyl Chain: The thiazole derivative is then reacted with a butyl halide in the presence of a base to form the butylthio derivative.

Formation of the Pyridazine Ring: The butylthio derivative undergoes a cyclization reaction with a hydrazine derivative to form the pyridazine ring.

Attachment of the Furan Ring: Finally, the pyridazine derivative is coupled with a furan-2-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the butyl chain can be reduced to form alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The pyridazine and furan rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the query compound with structurally or functionally related molecules from peer-reviewed patents and pharmacological studies:

Table 1: Structural and Functional Comparison

Key Comparisons

Pyridazine-Based Derivatives

- Query Compound vs. N-Methyl, N-(6-methoxypyridazin-3-yl)amine (Patent EP4003989):

Both share a pyridazine core, but the substituents differ significantly. The patent compound’s methoxy and methylamine groups are optimized for Autotaxin (ATX) modulation in inflammatory diseases, whereas the query compound’s thioether-thiazole and furan-carboxamide groups suggest divergent binding interactions. The thiazole moiety in the query compound may enhance kinase or protease inhibition, a common feature of thiazole-containing drugs .

Dihydropyridine Derivatives (AZ331/AZ257)

- These 1,4-dihydropyridines feature a thioether-phenyl group and furan-carboxamide, similar to the query compound’s thioether and furan motifs. However, their dihydropyridine core is classically associated with calcium channel modulation, implying a different mechanism of action compared to pyridazine or thiazole-based structures. The shared thioether-carboxamide architecture highlights the role of these groups in enhancing solubility or target affinity .

Thiazole-Furan Hybrid (CAS 923226-70-4) This compound shares the thiazole and furan-carboxamide groups with the query compound but replaces the pyridazine core with a thiazole ring. Such structural divergence could alter pharmacokinetic properties (e.g., metabolic stability) or target selectivity.

Research Findings

- Substituent Impact on Activity: The thioether linkage in the query compound and its analogs (e.g., AZ331, AZ257) is critical for conformational flexibility and interaction with hydrophobic enzyme pockets. In contrast, the pyridazine core’s nitrogen atoms may facilitate hydrogen bonding with targets like ATX or kinases .

Biological Activity

N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide, a compound characterized by its complex structure and potential biological applications, has garnered attention in recent research. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆FN₅O₂S₂ |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 1105218-91-4 |

This compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridazine rings exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria, including multidrug-resistant organisms.

Case Study: Antimicrobial Efficacy

In a comparative study, several thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Thiazole Derivative 1 | Staphylococcus aureus | 7.81 |

| Thiazole Derivative 2 | Escherichia coli | 15.62 |

| N-(6-thiazolyl) derivative | Acinetobacter baumannii | 15.62 |

These findings suggest that the thiazole component enhances the antimicrobial potency of the derivatives.

The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes involved in cell wall synthesis and metabolic processes. Molecular docking studies have indicated strong binding affinities to enzymes such as enoyl reductase (InhA), crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis .

Anticancer Activity

Beyond antimicrobial properties, compounds with similar structural features have been investigated for their anticancer potential. For example, thiazole-containing derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer):

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Thiazole-based Compound A | MCF-7 | < 0.1 |

| Thiazole-based Compound B | HeLa (cervical cancer) | 0.14 |

These studies indicate that modifications to the thiazole structure can enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Summary of Research Findings

The compound's biological activities are summarized as follows:

- Antimicrobial Activity : Effective against a range of bacteria with MIC values comparable or superior to established antibiotics.

- Anticancer Properties : Demonstrated significant cytotoxicity against various cancer cell lines.

- Mechanisms : Inhibition of critical enzymes in bacterial and cancer cell metabolism.

Q & A

Q. What crystallization techniques are optimal for obtaining high-quality single crystals of this compound for X-ray diffraction analysis?

- Methodological Answer : Employ slow evaporation in DMF/water (9:1 v/v) at 4°C to grow crystals. For solvate-free forms, use diffusion methods (ether vapor into DCM solution). Characterize crystal packing via Mercury software to identify π-π stacking (3.5–4.0 Å) and hydrogen-bond networks (N-H···O=C, ~2.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.